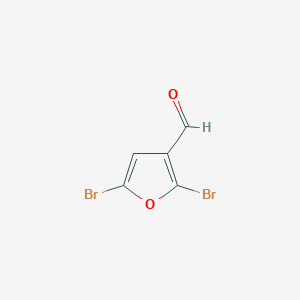![molecular formula C13H13NO2 B13886456 [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further connected to a methylpyridinyl group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 5-methyl-3-pyridyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol attacks the bromide on the pyridine ring, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: [4-(5-Methylpyridin-3-yl)oxyphenyl]carboxylic acid.
Reduction: [4-(5-Methylpyridin-3-yl)oxyphenyl]methane.
Substitution: 4-nitro-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol, 4-bromo-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol.
科学的研究の応用
Chemistry
In chemistry, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism of action of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.
類似化合物との比較
Similar Compounds
- [4-(3-Pyridinyl)oxyphenyl]methanol
- [4-(4-Methylpyridin-2-yl)oxyphenyl]methanol
- [4-(5-Ethylpyridin-3-yl)oxyphenyl]methanol
Uniqueness
Compared to similar compounds, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
[4-(5-methylpyridin-3-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-10-6-13(8-14-7-10)16-12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChIキー |
IGZWOADNPAFCGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)OC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


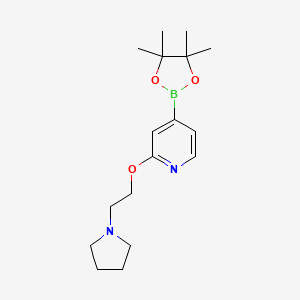


![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
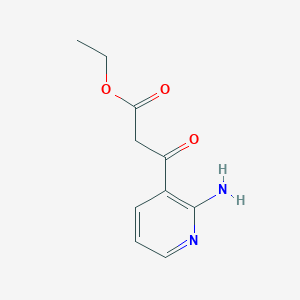
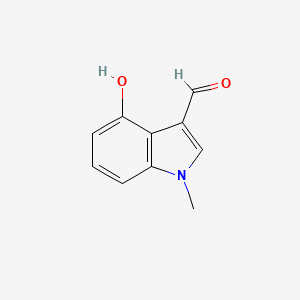
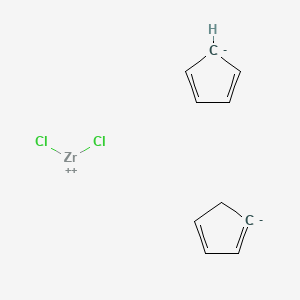
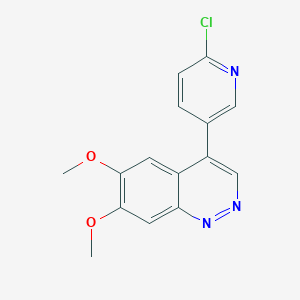
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
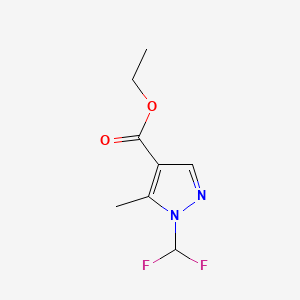
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
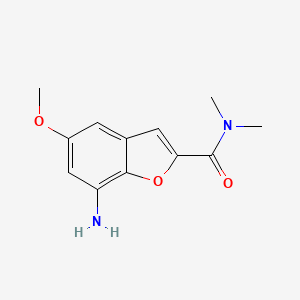
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
